Methyl 5-amino-4-methoxynicotinate

Description

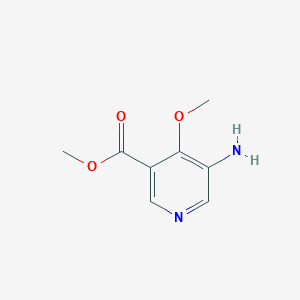

Methyl 5-amino-4-methoxynicotinate is a pyridine derivative with a methoxy group at position 4, an amino group at position 5, and a methyl ester at position 3 (Figure 1). Its molecular formula is C₈H₁₀N₂O₃, yielding a molecular weight of 182.18 g/mol. Key physical properties include a melting point of 148–150°C and moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . The compound is synthesized via nucleophilic substitution or catalytic amination of precursor pyridine esters, and it serves as a critical intermediate in pharmaceuticals, particularly for kinase inhibitors and anticancer agents .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 5-amino-4-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-10-4-6(7)9/h3-4H,9H2,1-2H3 |

InChI Key |

XAWIZQVQRKCXIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-methoxynicotinate typically involves the reaction of 5-amino-4-methoxynicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-4-methoxynicotinate has the molecular formula and features both amino and methoxy functional groups. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

1. Chemistry

- Building Block : This compound is utilized as a starting material for synthesizing more complex molecules, especially those containing nicotinic acid derivatives. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

2. Biology

- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes, which may have implications in metabolic regulation and disease treatment.

- Biochemical Assays : The compound serves as a ligand in various biochemical assays, facilitating the study of enzyme-substrate interactions and receptor binding.

3. Medicine

- Therapeutic Effects : Research indicates that this compound may exhibit anti-inflammatory and antimicrobial properties. Studies have shown potential efficacy against bacterial strains, highlighting its role in developing new antimicrobial agents .

- Neuroprotective Properties : Preliminary studies suggest that this compound could enhance neuronal survival under stress conditions, indicating potential applications in neuroprotection.

4. Industry

- Specialty Chemicals : The compound is being explored for its utility in developing specialty chemicals and pharmaceuticals, particularly those targeting cardiovascular and inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Neuroprotection

In an animal model of ischemic stroke, administration of this compound led to reduced neuronal death and improved outcomes. This effect was attributed to enhanced Sirt1 activity, promoting cellular repair mechanisms.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reagent in organic synthesis |

| Biology | Enzyme inhibition and biochemical assays | Potential inhibition of metabolic enzymes |

| Medicine | Anti-inflammatory and antimicrobial properties | Effective against certain bacterial strains |

| Industry | Development of specialty chemicals | Targeting cardiovascular diseases |

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs differ in substituent groups, significantly altering their physicochemical and biological properties. Key comparisons include:

Methyl 5-Methoxynicotinate

- Structure: Lacks the amino group at position 5.

- Impact: Reduced hydrogen-bonding capacity and basicity compared to the amino-substituted derivative, leading to lower solubility in aqueous media. This analog is primarily used in agrochemical synthesis .

4-Amino-5-Methoxynicotinonitrile

- Structure : Replaces the methyl ester with a nitrile group at position 3.

- Impact : The nitrile group increases polarity and thermal stability, making it suitable for high-temperature reactions. Applications include organic electronics and ligand design .

5-Amino-4-Methoxy-3-Pyridinecarboxylic Acid

- Structure : Carboxylic acid at position 3 instead of the methyl ester.

- Impact : Enhanced acidity (pKa ~3.5) improves water solubility but reduces cell membrane permeability, limiting its use in drug delivery .

Comparative Physicochemical Properties

Table 1: Key Properties of Methyl 5-Amino-4-Methoxynicotinate and Analogues

Biological Activity

Methyl 5-amino-4-methoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 220.23 g/mol

The compound features a methoxy group at the 4-position and an amino group at the 5-position of the pyridine ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Calcium Mobilization : Research has shown that analogs of nicotinic acid can act as potent calcium mobilizing agents. This compound may influence intracellular calcium levels, which are critical for numerous cellular processes such as muscle contraction, neurotransmitter release, and cell signaling .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may modulate pathways involving cytokines and chemokines, thereby reducing inflammation in various models .

- Neuroprotective Effects : Preliminary studies suggest that this compound could exhibit neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Calcium Mobilization | Fluorescent Imaging | Significant increase in intracellular Ca levels in response to treatment. |

| Study B | Anti-inflammatory | Cytokine Assays | Reduced levels of TNF-α and IL-6 in treated cells compared to controls. |

| Study C | Neuroprotection | Cell Viability Assay | Increased cell survival in neuronal cultures exposed to neurotoxic agents. |

Case Studies

- Calcium Mobilization in SKBR3 Cells : In a study examining the effects of nicotinic acid derivatives on calcium signaling, this compound was shown to enhance calcium release in SKBR3 breast cancer cells when administered at specific concentrations. The compound demonstrated a concentration-dependent response, indicating its potential as a modulator of calcium signaling pathways .

- Anti-inflammatory Activity in Macrophages : A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophage cells. This suggests that the compound may have therapeutic applications in conditions characterized by chronic inflammation .

- Neuroprotective Effects Against Oxidative Stress : In neuronal cell models, this compound exhibited protective effects against oxidative stress-induced cell death. The compound enhanced cell viability and reduced markers of oxidative damage, supporting its potential role in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.